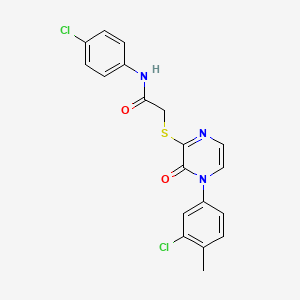

2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-chlorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related acetamide compounds involves various chemical reactions highlighting the diversity of methods to obtain such compounds. While specific information on the synthesis of this compound is scarce, studies on related compounds provide insights. For example, the synthesis of novel N-(3-chloro-4-fluorophenyl)-2-thioxothiazolidin-3-yl acetamides demonstrates a series of reactions that could offer a basis for synthesizing related structures (Sunder & Maleraju, 2013).

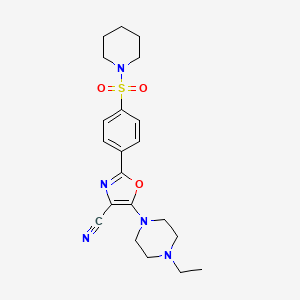

Molecular Structure Analysis

Molecular structure analysis, such as crystal structure investigations, plays a crucial role in understanding the spatial arrangement of atoms within a compound. For instance, the crystal structures of related acetamides provide insights into the intermolecular interactions and hydrogen bonding patterns that could be expected in similar compounds (Narayana et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving acetamides often explore their reactivity and the formation of new bonds. The properties of related compounds, such as their ability to form complex sheets through hydrogen bonding, indicate the chemical reactivity and potential for further functionalization of such molecules (Narayana et al., 2016).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystal structure, are essential for understanding the compound's behavior in different environments. For related acetamides, crystallographic studies provide data on their solid-state structure, which can be correlated to their physical properties (Narayana et al., 2016).

Chemical Properties Analysis

Chemical properties, such as acidity, basicity, and reactivity towards various reagents, are fundamental for understanding how these compounds can be utilized in further chemical reactions. The study of related acetamides, including their synthesis and characterization, sheds light on the chemical behavior that could be anticipated for "2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-chlorophenyl)acetamide" (Sunder & Maleraju, 2013).

Scientific Research Applications

Crystallography and Molecular Structure

Crystallographic studies provide insight into the molecular structure and intermolecular interactions of related compounds. For instance, research on C,N-disubstituted acetamides, including compounds with chlorophenyl and pyrazinyl groups, highlights the importance of hydrogen bonding and π interactions in forming complex molecular sheets and chains. These interactions are crucial for understanding the crystalline properties and potential applications in material science (Narayana et al., 2016).

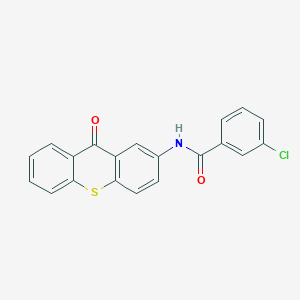

Nonlinear Optical Properties

Theoretical investigations into the nonlinear optical properties of crystalline acetamides, including those with chlorophenyl and pyrazinyl moieties, reveal their potential as candidates for photonic devices. This research employs ab initio computational methods to explore their linear and nonlinear optical behavior, suggesting applications in optical switches, modulators, and energy applications (Castro et al., 2017).

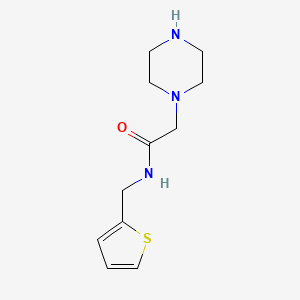

Synthesis and Biological Activity

The synthesis and characterization of pyrazole-acetamide derivatives demonstrate the role of hydrogen bonding in the self-assembly process, with implications for antioxidant activity. These findings contribute to the broader understanding of how structural variations influence biological activity and offer a foundation for developing new compounds with potential therapeutic benefits (Chkirate et al., 2019).

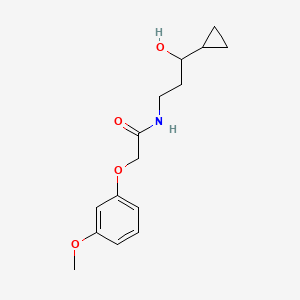

Antimicrobial and Anti-inflammatory Potential

Research into novel thiazolidinone and acetidinone derivatives, including chlorophenylacetamides, focuses on their antimicrobial activity. The synthesis of these compounds and their evaluation against various microorganisms highlight the potential for developing new antibacterial and antifungal agents (Mistry et al., 2009). Additionally, studies on N-(3-chloro-4-flurophenyl) derivatives with anti-inflammatory activity underscore the importance of structural design in medicinal chemistry (Sunder et al., 2013).

properties

IUPAC Name |

2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-chlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2N3O2S/c1-12-2-7-15(10-16(12)21)24-9-8-22-18(19(24)26)27-11-17(25)23-14-5-3-13(20)4-6-14/h2-10H,11H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHHOZQOVAJPAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methoxybenzo[C]isoxazol-3(1H)-one](/img/structure/B2482366.png)

![2-[(1H-indol-3-yl)methyl]-5-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2482368.png)

![3,5-dichloro-4-methoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B2482369.png)

![2-chloro-N-[4-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2482370.png)

![Methyl 4-(((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2482371.png)

![4-(6-((2-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2482372.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2482381.png)